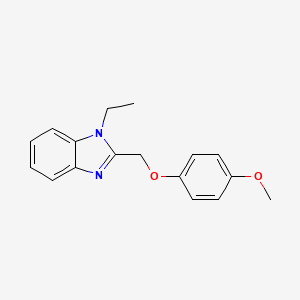
Methyl 2-(3-bromophenoxy)acetate
Descripción general
Descripción
“Methyl 2-(3-bromophenoxy)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of phenoxy acetic acid, where an acetic acid or its derivatives are linked to the methane group .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 245.07 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.
Aplicaciones Científicas De Investigación
Structural Analysis and Compound Formation
- Compound Synthesis : Methyl 2-(3-bromophenoxy)acetate has been involved in the synthesis of various compounds. For instance, it is the major product in the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, forming methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate in the presence of potassium carbonate (Lee, Ryu, & Lee, 2017).
Synthesis and Antimicrobial Profile
- Antimicrobial Applications : this compound derivatives have been synthesized for antimicrobial purposes. For example, esterification of p-bromo-m-cresol led to the formation of 2-(4-bromo-3-methylphenoxy)acetate, which was further used to create compounds with antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Radical Scavenging Activity
- Natural Antioxidants : this compound derivatives from marine sources, like Rhodomela confervoides, have shown potent scavenging activity against radicals. These derivatives are potential natural antioxidants for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).
Synthesis of Brominated Compounds
- Brominated Derivatives : Research indicates that this compound is used in the synthesis of brominated compounds which have applications in various fields including pharmaceuticals. Such compounds have been explored for their antibacterial properties and potential as drug candidates (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Decomposition and Environmental Impact
- Decomposition Studies : The decomposition of this compound in various conditions has been studied, providing insights into environmental impacts and degradation pathways. This research is crucial for understanding the environmental fate of such chemicals (Uchida, Furusawa, & Okuwaki, 2003).
Safety and Hazards
“Methyl 2-(3-bromophenoxy)acetate” is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Mecanismo De Acción
Target of Action
Methyl 2-(3-bromophenoxy)acetate is a chemical compound with the molecular formula C9H9BrO3
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Propiedades
IUPAC Name |
methyl 2-(3-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHYUYCJZVEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111758-64-6 | |
| Record name | 2-(3-bromophenoxy)-acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
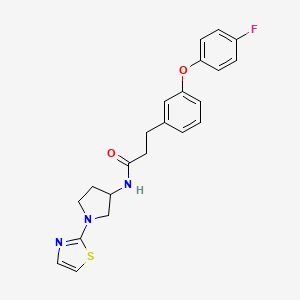
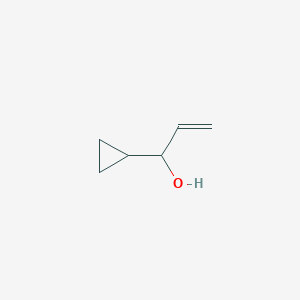
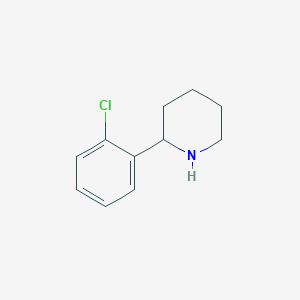
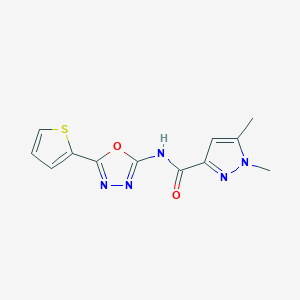
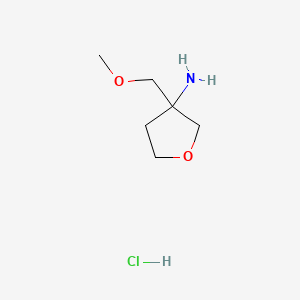
![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)
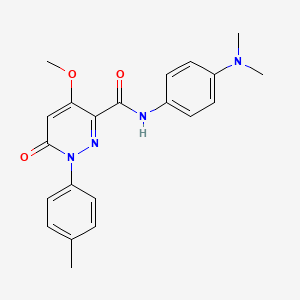
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)


![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)
